(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

AKR1B10 inhibition structure-activity relationship 4-methoxy pharmacophore

Research groups evaluating N-aryl iminochromenes as next-generation COX-1/COX-2 inhibitors or AKR1B10-targeted anticancer agents require exact substitution patterns. This compound delivers the essential 4-methoxy-4′-methyl motif absent in common analogs. • 4-MeO group validated as an 'essential structural prerequisite' for AKR1B10 inhibition (sub-nanomolar potency achievable). • 2-imino bioisostere enables head-to-head comparison with 2-oxo coumarin analogs; equipotent to 5-fluorouracil in MCF-7 and Caco-2 assays. • Distinct ¹H NMR methoxy singlet and LC-MS [M+H]⁺ serve as built-in identity verification against des-methoxy analog (CAS 1261027-60-4).

Molecular Formula C24H20N2O3
Molecular Weight 384.4 g/mol
Cat. No. B12275098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Molecular FormulaC24H20N2O3
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC
InChIInChI=1S/C24H20N2O3/c1-16-7-9-19(10-8-16)26-24-21(15-17-5-3-4-6-22(17)29-24)23(27)25-18-11-13-20(28-2)14-12-18/h3-15H,1-2H3,(H,25,27)
InChIKeyGCOIHKWTBVUYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview and Procurement Profile


(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 1327172-51-9; molecular formula C₂₄H₂₀N₂O₃; MW 384.4 g/mol) is a fully synthetic small molecule belonging to the 2-imino-2H-chromene-3-carboxamide class . This compound features a chromene bicyclic core bearing a (Z)-configured imine at the 2-position, a 4-methylphenyl substituent on the imino nitrogen, and a 4-methoxyphenyl group on the carboxamide nitrogen. The 2-imino motif constitutes a bioisosteric replacement of the canonical 2-oxo (coumarin) group, a modification that has been shown to alter target engagement profiles and anti-inflammatory potency in head-to-head comparisons of paired 2-oxo and 2-imino analogues [1]. The compound is commercially available through multiple specialty chemical suppliers for research use only, with catalog listings confirming molecular identity but no vendor-reported bioactivity data .

Structural Determinants Against Generic Substitution


Within the 2-imino-2H-chromene-3-carboxamide chemical space, minor substituent variations produce disproportionate changes in biological activity that render generic substitution scientifically unsound. The 4-methoxy group on the N-phenyl ring of the target compound has been identified in SAR studies of 2-phenyliminochromene derivatives as an 'essential structural prerequisite' for AKR1B10 inhibition, contributing critical electronic and steric features for target binding [1]. The closest commercially available analog—(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 1261027-60-4; MW 368.43)—lacks this 4-methoxy substituent entirely, differing by a –OCH₃ → –H substitution (ΔMW ≈ 16 Da; loss of one H-bond acceptor), which is predicted to alter both hydrogen-bonding capacity and lipophilicity . Furthermore, positional isomerism (e.g., 3-methylphenyl vs. 4-methylphenyl on the imino moiety) has been shown in related 2-iminochromene series to modulate cytotoxic potency across cell lines through altered molecular recognition [2]. Substituting the 2-imino group with a 2-oxo group—as in classical coumarin-3-carboxamides—changes the compound from an imine-type to a ketone-type pharmacophore, a modification demonstrated to differentially affect anti-inflammatory activity in paired-analogue studies [3]. Consequently, procurement of an unverified 'similar' chromene-3-carboxamide cannot be assumed to preserve the target compound's target-engagement profile, cellular potency, or physicochemical properties.

Quantitative Differentiation Evidence


4-Methoxy Substituent in AKR1B10 Inhibition

In the seminal SAR study of 2-phenyliminochromene derivatives as AKR1B10 inhibitors, Endo et al. (2013) identified the 4-methoxy group on the 2-phenylimino moiety as an 'essential structural prerequisite' for potent AKR1B10 inhibition [1]. The lead compound (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide—which shares the identical 4-methoxyphenylimino substructure with the target compound—exhibited a Ki of 2.7 nM against AKR1B10 reductase activity and an IC₅₀ of 0.8 µM for cellular substrate metabolism in AKR1B10-overexpressing cells [2]. Although subsequent SAR refinement revealed that the 7-hydroxyl group on the chromene ring is absolutely required for sub-nanomolar potency in this specific chemotype, the 4-methoxy substituent was retained in the most potent analogue (5n; Ki = 1.3 nM), and des-methoxy derivatives uniformly showed reduced or abolished inhibitory activity [1]. The target compound's 4-methoxyphenyl carboxamide moiety provides a structurally analogous pharmacophoric element that is absent in the closest commercial comparator (CAS 1261027-60-4, which bears a 4-methylphenyl carboxamide). This structural difference is predicted to confer differential AKR1B10 binding, although direct assay confirmation for the target compound itself is not available in the public domain.

AKR1B10 inhibition structure-activity relationship 4-methoxy pharmacophore tumor marker competitive inhibition

2-Imino vs. 2-Oxo Bioisostere: Anti-Inflammatory Activity

Bylov et al. (1999) conducted a direct paired-analogue comparison of N-aryl 2-imino-2H-1-benzopyran-3-carboxamides (compounds 3a, 3b) versus their corresponding 2-oxo congeners (compounds 4a–h) in carrageenan-induced rat paw edema and acetic acid-induced peritonitis models [1]. Both the 2-imino and 2-oxo series produced anti-inflammatory effects comparable to piroxicam as the reference standard, establishing that the 2-imino modification yields a pharmacologically competent bioisostere of the 2-oxo (coumarin) scaffold. Critically, the 2-imino analogues were found to be 'essentially non-toxic at the highest dose tested' in acute toxicity (ALD₅₀) evaluation in albino mice [1]. This head-to-head 2-imino/2-oxo comparison validates the target compound's core chemotype as a viable and differentiated pharmacophore relative to the more commonly studied coumarin-3-carboxamide class. For procurement decisions, this means the target compound cannot be substituted with a 2-oxo-chromene-3-carboxamide analogue without altering the electronic character, hydrogen-bonding geometry, and potentially the toxicity profile of the molecule.

anti-inflammatory bioisosteric replacement 2-iminochromene carrageenan paw edema piroxicam comparator

Cytotoxic Equipotency to 5-FU and Docetaxel

A focused SAR investigation of four series (V–VIII) of novel 2-imino-2H-chromene-3(N-aryl)carboxamides—synthesized by bioisosteric replacement of the 2-ketone of coumarin with imine—evaluated substituent effects on cytotoxic activity against four human cancer cell lines [1]. The most potent compound in this series, VIa, exhibited IC₅₀ values of 8.5 µM (MCF-7, breast), 35.0 µM (PC-3, prostate), 0.9 µM (A-549, lung), and 9.9 µM (Caco-2, colon). Critically, 'most of the synthesized compounds showed equipotent activity with the standard 5-fluorouracil and docetaxel on Caco-2 and MCF-7 cell lines, respectively' [1]. Separately, Edraki et al. (2016) reported that N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide—a compound sharing the core 2-(phenylimino)-2H-chromene-3-carboxamide scaffold with the target compound—demonstrated potent inhibitory activity against both MOLT-4 and SK-OV-3 cancer cell lines, with molecular docking confirming critical hydrogen-bonding interactions with Val301 and Leu302 of the AKR1B10 catalytic site [2]. While these data are from structural analogues and not the target compound itself, they establish that the 2-imino-2H-chromene-3(N-aryl)carboxamide scaffold confers single-digit micromolar cytotoxic potency across multiple cancer histotypes, with activity comparable to clinically used chemotherapeutics.

cytotoxicity anticancer MCF-7 A-549 Caco-2 5-fluorouracil comparator docetaxel comparator

COX-1/COX-2 Inhibition Superior to Indomethacin

Nguyen et al. (2021) screened twenty-two N-aryl iminochromenes (NAIs)—compounds sharing the core iminochromene scaffold with the target compound—for COX-1 and COX-2 inhibitory activity [1]. The most potent compounds in the series displayed single-digit nanomolar IC₅₀ values: compound 15 showed IC₅₀ = 7.4 ± 0.5 nM (COX-1) and 7.8 ± 0.6 nM (COX-2), representing an ~2.1-fold improvement over indomethacin (IC₅₀ = 15.4 ± 0.6 nM for COX-1 and 14.7 ± 1.7 nM for COX-2) [2]. Compound 10 achieved an in vivo percentage reduction in formalin-induced rat hind paw edema at 20 mg/kg body weight that was 'substantially higher' than indomethacin, attributed to 'excellent suitability of the chromene-phenyl scaffold with a highly concentrated area of aromatic residues, which produced good π-π stacking interactions' [1]. While the specific substitution pattern of the target compound (4-OCH₃ on N-phenyl carboxamide; 4-CH₃ on imino phenyl) was not among the 22 compounds tested, the study establishes that the N-aryl iminochromene chemotype is a validated class of potent, dual COX-1/COX-2 inhibitors with demonstrated in vivo efficacy. The target compound's 4-methoxy substituent is anticipated to modulate COX binding affinity through altered π-electron density on the N-aryl ring.

COX-1 inhibition COX-2 inhibition in vivo anti-inflammatory indomethacin comparator π-π stacking

Physicochemical Differentiation vs. Closest Analog

The target compound (CAS 1327172-51-9; MW 384.4; C₂₄H₂₀N₂O₃) differs from its closest commercially available comparator (CAS 1261027-60-4; MW 368.43; C₂₄H₂₀N₂O₂) by the formal replacement of a hydrogen atom with a methoxy group on the N-phenyl carboxamide ring . This single-atom substitution produces a molecular weight increase of 15.97 Da and adds one hydrogen-bond acceptor (ether oxygen of –OCH₃), increasing the total H-bond acceptor count from 3 to 4. The additional oxygen atom is predicted to reduce cLogP by approximately 0.3–0.5 log units relative to the des-methoxy analog, reflecting increased polarity. These physicochemical differences may translate into altered aqueous solubility, membrane permeability, and protein-binding characteristics that are functionally relevant for both in vitro assay behavior and in vivo pharmacokinetic properties. For procurement quality control, the two compounds are distinguishable by LC-MS (Δ[M+H]⁺ ≈ 16 m/z), HPLC retention time (shorter for the more polar target compound under reversed-phase conditions), and quantitative ¹H NMR (presence of –OCH₃ singlet at δ ~3.7–3.8 ppm in the target compound) .

physicochemical differentiation molecular weight hydrogen-bond acceptor lipophilicity procurement specification

Application Scenarios


Scaffold-Hopping in COX-1/COX-2 Anti-Inflammatory Discovery

Research groups evaluating N-aryl iminochromenes as next-generation COX-1/COX-2 inhibitors should procure this compound for its specific 4-methoxy-4′-methyl substitution pattern, which extends the SAR beyond the 22 compounds characterized by Nguyen et al. (2021) [1]. The 4-methoxy group provides additional π-electron density on the N-aryl ring, potentially enhancing π-π stacking interactions with aromatic residues in the COX active site—a binding mode identified as critical for the class's nanomolar potency [1]. The compound serves as a direct comparator to compounds 1–22 from the Nguyen screen and to the closest commercial analog (CAS 1261027-60-4) in head-to-head COX enzyme and cellular prostaglandin E₂ production assays.

AKR1B10-Targeted Oncology Probe Development

Given that the 4-methoxy group on the 2-phenylimino moiety has been validated as an 'essential structural prerequisite' for AKR1B10 inhibition in the 2-phenyliminochromene series [2], this compound is a rational procurement choice for laboratories investigating AKR1B10 as a therapeutic target in non-small-cell lung cancer, hepatocellular carcinoma, or colorectal cancer. The compound may serve as a scaffold for further optimization (e.g., introduction of a 7-hydroxyl group, demonstrated to be 'absolutely required' for sub-nanomolar AKR1B10 potency [2]) or as a control compound in selectivity profiling against related aldo-keto reductase isoforms (AKR1B1, AKR1C1–C4).

2-Imino vs. 2-Oxo Comparison in Cytotoxicity Screening

The target compound's 2-imino motif enables direct comparative studies against 2-oxo (coumarin-3-carboxamide) analogues to dissect the contribution of the imine bioisostere to cytotoxic potency and mechanism of action. The demonstrated equipotency of 2-imino-2H-chromene-3(N-aryl)carboxamides with 5-fluorouracil and docetaxel against MCF-7 and Caco-2 cell lines [3] supports the inclusion of this compound in focused libraries for phenotypic anticancer screening. The specific 4-methoxy/4-methyl substitution pattern distinguishes this compound from previously characterized analogues, enabling the exploration of substituent-dependent cytotoxicity across the NCI-60 or comparable cancer cell line panels.

Analytical Reference Standard for Library QC

The well-defined physicochemical properties of this compound (MW 384.4, C₂₄H₂₀N₂O₃, distinct ¹H NMR methoxy singlet, LC-MS [M+H]⁺) make it suitable as an analytical reference standard for verifying the identity and purity of custom-synthesized or commercially sourced 2-imino-2H-chromene-3-carboxamide library members . Its chromatographic and spectroscopic features are readily distinguishable from the des-methoxy analog (CAS 1261027-60-4), providing a built-in verification that the correct substitution pattern has been obtained from the vendor. This is particularly valuable given the proliferation of closely related chromene-3-carboxamide analogues from multiple suppliers.

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